![molecular formula C14H9Cl2NOS B3014863 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole CAS No. 338785-98-1](/img/structure/B3014863.png)
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is a heterocyclic compound that features a furan ring fused with a thiazole ring, both of which are substituted with a 2,4-dichlorophenyl group and a methyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole typically involves the following steps:
Formation of 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: This intermediate can be synthesized by reacting 2,4-dichloroaniline with sodium nitrite in the presence of hydrochloric acid, followed by a coupling reaction with furan-2-carboxylic acid.
Cyclization to form the thiazole ring: The carboxylic acid intermediate is then subjected to cyclization with a thioamide derivative under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Dihydro derivatives of the original compound
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It can serve as a probe to study the interaction of heterocyclic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Uniqueness
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities compared to other similar compounds.
Propiedades
IUPAC Name |
4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c1-8-17-12(7-19-8)14-5-4-13(18-14)10-3-2-9(15)6-11(10)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKQJGOGOKSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)
![2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3014783.png)
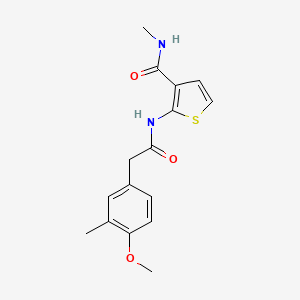
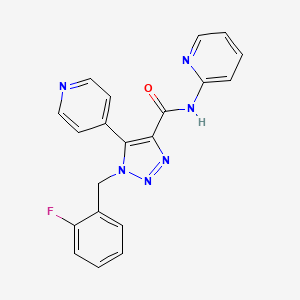
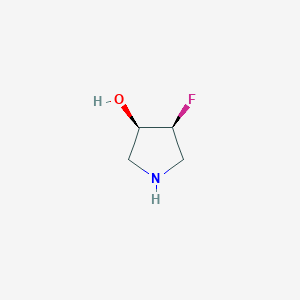
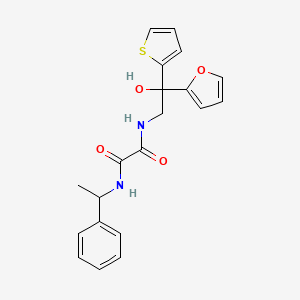

![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)
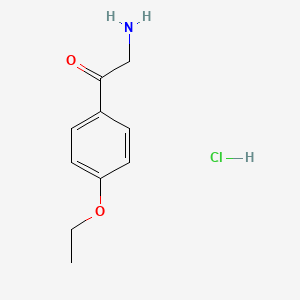
![2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B3014798.png)

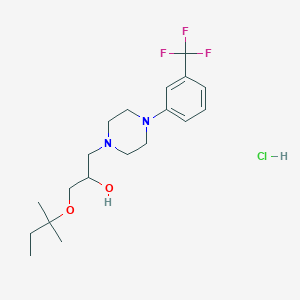
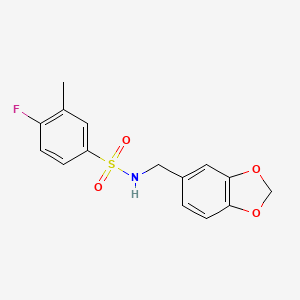
![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)
